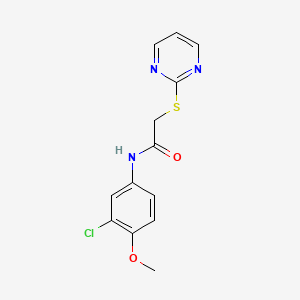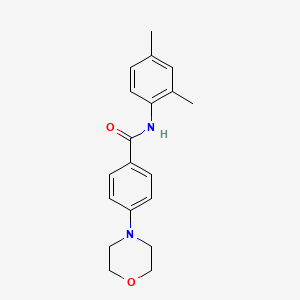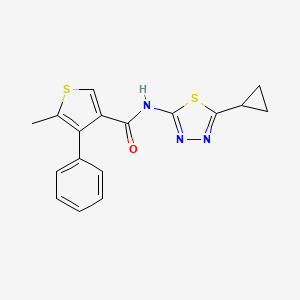
(4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine
Übersicht
Beschreibung
(4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-6-methylpyrimidin-4-amine is 219.0563250 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antituberculous Activity
- Antiviral Activity : Pyrimidine derivatives, including variants of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine, have shown effectiveness against the replication of HIV-1 and HIV-2. Notably, specific compounds in this category exhibited moderate inhibition of kinesin Eg5, an enzyme involved in cell division, which could have implications for cancer research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
- Antituberculous Effect : Some derivatives of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine have demonstrated pronounced antituberculous effects. This suggests potential applications in the treatment of tuberculosis (Erkin & Krutikov, 2007).
Antimicrobial Activity
- Activity Against Bacteria and Fungi : Derivatives of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine have been found to be significantly active against various pathogenic bacteria and fungi. These compounds show promise in developing new antimicrobial agents (Pandeya, Sriram, Nath, & De Clercq, 1999).
Antihypertensive Properties
- Blood Pressure Regulation : Certain pyrimidine derivatives, closely related to N-(4-chlorophenyl)-6-methylpyrimidin-4-amine, have been shown to lower blood pressure in hypertensive rats, suggesting potential for the development of new antihypertensive medications (Bennett et al., 1981).
Crystal Structure Analysis
- Molecular Structure Insights : The crystal structures of compounds related to N-(4-chlorophenyl)-6-methylpyrimidin-4-amine provide valuable insights into their molecular conformation and interactions, which is crucial for understanding their biological activity and potential applications (Odell et al., 2007).
Pharmaceutical Research
- Potential in Drug Development : Research into the chemical and physical properties of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine derivatives has highlighted their potential in the development of new pharmaceuticals, particularly as antihypertensive and antimicrobial agents. These studies involve examining their molecular docking, synthesis methods,and biological activities, paving the way for future applications in medicine (Aayisha et al., 2019).
HIV-1 Inhibition
- Potential in HIV Treatment : Some novel analogs of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine have been synthesized and evaluated for their activity against HIV-1. These compounds, such as MC-1220 analogs, show promise in HIV treatment, contributing to the ongoing research for effective antiretroviral therapies (Loksha et al., 2016).
Chemical Synthesis and Modification
- Advances in Chemical Synthesis : Studies focusing on the chemical synthesis and modification of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine derivatives reveal their diverse potential in various chemical reactions and transformations. This research is fundamental in developing new synthetic methods and compounds with potential pharmaceutical applications (Doulah et al., 2014).
Antibacterial and Antifungal Activity
- Potential in Antimicrobial Therapies : The synthesis and evaluation of certain derivatives have shown significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial therapies (Vijaya Laxmi et al., 2019).
Polymerization and Material Science
- Application in Material Science : Research into the catalytic systems involving derivatives of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine highlights their potential use in polymerization processes, contributing to advancements in material science and engineering(Kim et al., 2018).
Molecular Docking and Drug Design
- Role in Drug Design : Studies incorporating molecular docking and crystal structure analysis of N-(4-chlorophenyl)-6-methylpyrimidin-4-amine derivatives provide critical insights for drug design, particularly in identifying potential binding sites and interactions with biological targets. This research is crucial in the design of new drugs and understanding their mode of action (He et al., 2020).
Structural Analysis in Chemistry
- Structural and Conformational Analysis : X-ray crystallography studies of related compounds offer detailed insights into their structural and conformational aspects. Understanding these properties is essential for elucidating their chemical behavior and potential applications in various fields (Hoffman et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-6-11(14-7-13-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOQYNNHIFZMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4660911.png)
![methyl [3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B4660917.png)
![2-methyl-3,5-diphenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4660937.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4660944.png)
![1-(4-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B4660949.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B4660960.png)


![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4660985.png)
![N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4661002.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4661015.png)
![14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4661018.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4661022.png)
